5-Iodo-1H-1,2,4-triazole-3-carboxamide

Lipophilicity Drug Discovery Physicochemical Property

Inconsistent cross-coupling reactivity in triazole-based medicinal chemistry can stall kinase inhibitor SAR campaigns. 5-Iodo-1H-1,2,4-triazole-3-carboxamide (CAS 36033-57-5) eliminates this bottleneck with a reactive 5-iodo handle that enables efficient Sonogashira coupling and CuAAC click chemistry for rapid library diversification. • Enables modular synthesis of triazolyl-substituted kinase inhibitors via sequential Sonogashira/CuAAC • Distinct lipophilicity (LogP -0.49) vs. chloro/bromo analogs for precise SAR deconvolution • Bulk stock maintained at ≥98% purity with immediate global dispatch for screening campaigns.

Molecular Formula C3H3IN4O
Molecular Weight 237.99 g/mol
CAS No. 36033-57-5
Cat. No. B12999302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-1,2,4-triazole-3-carboxamide
CAS36033-57-5
Molecular FormulaC3H3IN4O
Molecular Weight237.99 g/mol
Structural Identifiers
SMILESC1(=NNC(=N1)I)C(=O)N
InChIInChI=1S/C3H3IN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8)
InChIKeyGCKSUXXUQNDGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-1,2,4-triazole-3-carboxamide Overview


5-Iodo-1H-1,2,4-triazole-3-carboxamide (CAS 36033-57-5) is a heterocyclic small molecule belonging to the 1,2,4-triazole class, distinguished by an iodine atom at the 5-position and a carboxamide group at the 3-position [1]. This compound is a core scaffold in medicinal chemistry and agrochemical research, with its broad utility in antifungal, antiviral, and anticancer applications well-documented [1][2][3]. The presence of the 5-iodo substituent is not merely a structural variant; it confers unique physicochemical properties—such as increased lipophilicity and molecular weight—and serves as a critical synthetic handle for advanced functionalization through cross-coupling reactions, distinguishing it from its hydrogen, chloro, and bromo analogs [1].

5-Iodo-1H-1,2,4-triazole-3-carboxamide: Substitution Risks


In-class substitution of 5-Iodo-1H-1,2,4-triazole-3-carboxamide with other 1,2,4-triazole-3-carboxamides, particularly non-halogenated or alternative halogen (Cl, Br) analogs, introduces significant variability in key physicochemical parameters that directly impact biological activity and synthetic utility. Specifically, the 5-iodo group imparts a distinct lipophilicity profile (calculated LogP of -0.49 ), which differs from the chloro analog (calculated XLogP3-AA of 0.2 [1]), potentially altering membrane permeability and target binding [1]. Furthermore, the larger atomic radius and weaker C-I bond of iodine provide a unique and highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a synthetic advantage not equally accessible with 5-Cl or 5-Br analogs [2]. Such physicochemical and reactivity differences are not interchangeable, and using a generic alternative without these specific properties could lead to failed synthetic campaigns, altered structure-activity relationships (SAR), or inconsistent biological results, making precise compound selection critical for reproducible research [2].

5-Iodo-1H-1,2,4-triazole-3-carboxamide: Comparative Evidence


Lipophilicity (LogP): 5-Iodo vs. 5-Chloro Analogs

The 5-iodo derivative (36033-57-5) exhibits a calculated LogP of -0.4918 , in contrast to the 5-chloro analog (CAS 54671-66-8), which has a calculated XLogP3-AA of 0.2 [1]. This represents a quantified lipophilicity difference of -0.6918 log units.

Lipophilicity Drug Discovery Physicochemical Property ADME

Molecular Weight Impact: Iodo vs. Bromo Analogs

The molecular weight of 5-Iodo-1H-1,2,4-triazole-3-carboxamide is 237.99 g/mol , which is significantly higher than the unsubstituted core (112.09 g/mol ) and also greater than the 5-bromo analog (190.988 g/mol ). The 5-chloro analog weighs 146.53 g/mol [1].

Molecular Weight SAR Drug Design Halogen Bonding

Cross-Coupling Utility of 5-Iodo Substituent

The 5-iodo group provides a versatile and highly reactive synthetic handle for creating complex molecular libraries. While direct comparative reaction yield data for the unfunctionalized compound is not available, class-level inference from analogous 5-iodo-1,2,3-triazole systems demonstrates that the C-I bond is essential for efficient palladium-catalyzed cross-couplings like Suzuki and Sonogashira [1][2]. The chloro and bromo analogs, possessing stronger carbon-halogen bonds, are less effective partners in these mild coupling conditions [3].

Organic Synthesis Cross-Coupling Suzuki Coupling Sonogashira Coupling C-I Bond Reactivity

5-Iodo-1H-1,2,4-triazole-3-carboxamide: Application Scenarios


Kinase Inhibitor Development via Cross-Coupling

This compound is ideally suited as a central scaffold in the synthesis of focused libraries of kinase inhibitors. Its 5-iodo group allows for efficient diversification through a sequence of Sonogashira coupling (to introduce an alkyne linker) followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the rapid preparation of triazolyl-substituted NH-heterocyclic kinase inhibitors [1]. This modular approach enables the systematic exploration of chemical space around the triazole core, accelerating hit-to-lead optimization [1].

Antifungal and Antibacterial Hit Identification

Given the established activity of 1,2,4-triazole derivatives as fungicides, 5-Iodo-1H-1,2,4-triazole-3-carboxamide serves as a strategic starting point for the discovery of next-generation crop protection agents [2]. The 5-iodo group can be leveraged for further functionalization to optimize potency and selectivity against specific phytopathogens, as outlined in patents detailing the use of 5-iodo-triazole derivatives for combating harmful microorganisms in plant protection [2].

Halogen Bonding in Antiproliferative SAR

The unique physicochemical profile of this compound, characterized by its low LogP (-0.49) and the presence of a polarizable iodine atom, makes it an excellent probe for structure-activity relationship (SAR) studies investigating the role of halogen bonding and lipophilicity in anticancer drug discovery . Its inclusion in a screening panel alongside 5-chloro (LogP 0.2) and 5-bromo analogs can help deconvolute the contributions of sterics, electronics, and hydrophobicity to antiproliferative activity, as implied by recent research on triazole-based cytotoxic agents [3].

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